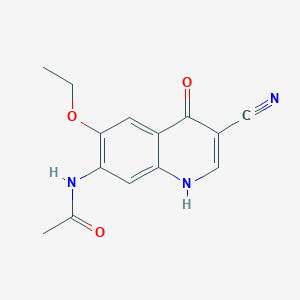![molecular formula C10H16O2S B12579406 5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol CAS No. 607741-82-2](/img/structure/B12579406.png)
5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol is a complex organic compound with the molecular formula C10H16O2S. This compound features a unique tricyclic structure, which includes a sulfanyl group and two hydroxyl groups. The tricyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol typically involves multiple steps, starting with the formation of the tricyclic core. One common method involves a Diels-Alder reaction followed by a series of functional group transformations. The key steps include:
Diels-Alder Reaction: Formation of the bicyclo[2.2.2]octane intermediate.
Conia-ene Reaction: Introduction of the five-membered ring to complete the tricyclic structure.
Functional Group Transformations: Introduction of the sulfanyl and hydroxyl groups through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the hydroxyl groups or the sulfanyl group.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Alkyl halides and other substituted derivatives.
Scientific Research Applications
5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol involves its interaction with various molecular targets. The sulfanyl group can form strong interactions with metal ions, while the hydroxyl groups can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to act as a catalyst or a ligand in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A similar tricyclic compound without the sulfanyl and hydroxyl groups.
Adamantane: Another tricyclic compound with a different structural arrangement.
Hexamethylenetetramine: A heterocyclic compound with a cage-like structure similar to the tricyclic framework.
Uniqueness
5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol is unique due to the presence of both sulfanyl and hydroxyl groups, which impart distinct chemical and biological properties. Its rigid tricyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
607741-82-2 |
|---|---|
Molecular Formula |
C10H16O2S |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
5-sulfanyladamantane-1,3-diol |
InChI |
InChI=1S/C10H16O2S/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2 |
InChI Key |
STUZJUZSCNKTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)S)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
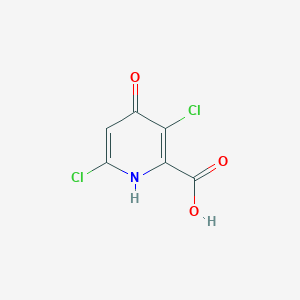
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
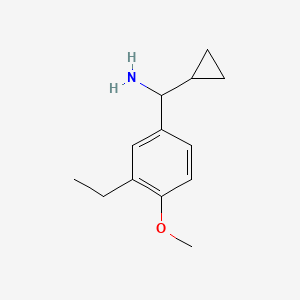
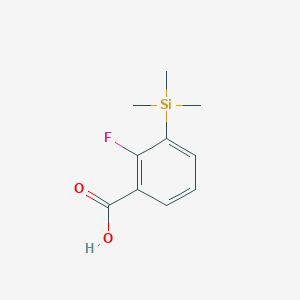
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
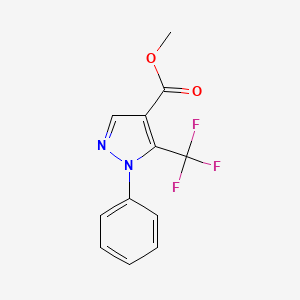
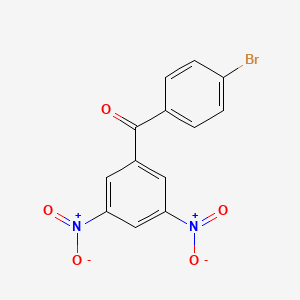
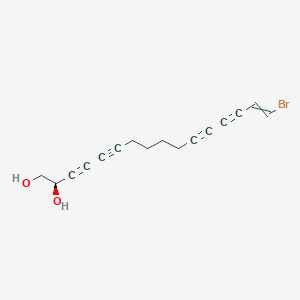
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
